3-[2-[bis(1-methylethyl)amino]ethyl]-1H-indol-4-ol,4-acetate,monoacetate
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Overview
Description
Preparation Methods
The synthesis of 3-[2-[bis(1-methylethyl)amino]ethyl]-1H-indol-4-ol,4-acetate,monoacetate involves several steps. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with cyclohexanone in the presence of an acid catalyst . The reaction conditions typically include refluxing in methanol with methanesulfonic acid as the catalyst . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure higher yields and purity .
Chemical Reactions Analysis
3-[2-[bis(1-methylethyl)amino]ethyl]-1H-indol-4-ol,4-acetate,monoacetate undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur, especially at the indole nitrogen, using reagents like alkyl halides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
3-[2-[bis(1-methylethyl)amino]ethyl]-1H-indol-4-ol,4-acetate,monoacetate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3-[2-[bis(1-methylethyl)amino]ethyl]-1H-indol-4-ol,4-acetate,monoacetate involves its interaction with specific molecular targets and pathways. The compound is known to interact with serotonin receptors, particularly the 5-HT2A receptor, which plays a role in its hallucinogenic effects . The binding of the compound to these receptors leads to the activation of downstream signaling pathways, resulting in various physiological and psychological effects .
Comparison with Similar Compounds
3-[2-[bis(1-methylethyl)amino]ethyl]-1H-indol-4-ol,4-acetate,monoacetate can be compared with other similar compounds, such as:
4-acetoxy-N,N-Diisopropyltryptamine (4-AcO-DiPT): Both compounds are tryptamine derivatives with hallucinogenic properties.
Psilocybin: Another indole derivative with similar effects on serotonin receptors.
N,N-Dimethyltryptamine (DMT): A well-known hallucinogen with a similar indole structure.
The uniqueness of this compound lies in its specific substitution pattern and its distinct pharmacological profile .
Properties
Molecular Formula |
C20H30N2O4 |
---|---|
Molecular Weight |
362.5 g/mol |
IUPAC Name |
acetic acid;[3-[2-[di(propan-2-yl)amino]ethyl]-1H-indol-4-yl] acetate |
InChI |
InChI=1S/C18H26N2O2.C2H4O2/c1-12(2)20(13(3)4)10-9-15-11-19-16-7-6-8-17(18(15)16)22-14(5)21;1-2(3)4/h6-8,11-13,19H,9-10H2,1-5H3;1H3,(H,3,4) |
InChI Key |
VCOMLUJEOMXDIQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(CCC1=CNC2=C1C(=CC=C2)OC(=O)C)C(C)C.CC(=O)O |
Origin of Product |
United States |
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